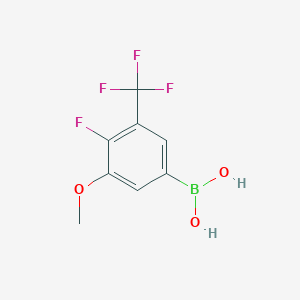

4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid

Description

Properties

IUPAC Name |

[4-fluoro-3-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c1-16-6-3-4(9(14)15)2-5(7(6)10)8(11,12)13/h2-3,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPKNQLKGQLZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)OC)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic Acid

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a widely employed strategy to modulate the pharmacokinetic and physicochemical properties of drug candidates. Arylboronic acids, particularly those bearing these fluorine-containing moieties, are indispensable building blocks in the synthesis of complex organic molecules, primarily through their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This guide provides a comprehensive technical overview of the synthesis of a highly functionalized and pharmaceutically relevant building block: 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid.

The unique substitution pattern of this molecule, featuring a fluorine atom, a methoxy group, and a trifluoromethyl group, offers a nuanced electronic profile that can significantly influence the biological activity and metabolic stability of derivative compounds.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways, mechanistic underpinnings, and practical experimental protocols for the preparation of this valuable synthetic intermediate.

Synthetic Strategy: A Two-Step Approach from a Readily Accessible Precursor

The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the preparation of a key intermediate, 1-bromo-4-fluoro-3-methoxy-5-(trifluoromethyl)benzene. This brominated aromatic compound then serves as the direct precursor for the introduction of the boronic acid functionality via a lithiation-borylation reaction.

Figure 1: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: 1-Bromo-4-fluoro-3-methoxy-5-(trifluoromethyl)benzene

The initial step in this synthetic sequence is the regioselective bromination of 1-fluoro-2-methoxy-5-(trifluoromethyl)benzene. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired isomer. The methoxy group is a strong activating and ortho-, para--directing group, while the fluorine atom is a deactivating but also ortho-, para--directing group. The trifluoromethyl group is a strong deactivating and meta--directing group. Considering these directing effects, the position para to the strongly activating methoxy group is the most likely site for electrophilic aromatic substitution.

Experimental Protocol: Bromination of 1-Fluoro-2-methoxy-5-(trifluoromethyl)benzene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Fluoro-2-methoxy-5-(trifluoromethyl)benzene | 194.13 | 10.0 g | 0.0515 |

| Bromine (Br₂) | 159.81 | 8.23 g (2.64 mL) | 0.0515 |

| Iron(III) bromide (FeBr₃) | 295.56 | 0.29 g | 0.001 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| Saturated sodium bicarbonate solution | - | 50 mL | - |

| Saturated sodium thiosulfate solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1-fluoro-2-methoxy-5-(trifluoromethyl)benzene (10.0 g, 0.0515 mol) and anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add iron(III) bromide (0.29 g, 0.001 mol) to the stirred solution.

-

In the dropping funnel, prepare a solution of bromine (8.23 g, 0.0515 mol) in 20 mL of anhydrous dichloromethane.

-

Add the bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford 1-bromo-4-fluoro-3-methoxy-5-(trifluoromethyl)benzene as a colorless oil.

Part 2: Synthesis of this compound via Lithiation-Borylation

The final step in the synthesis is the conversion of the aryl bromide to the corresponding boronic acid. This is achieved through a lithiation-borylation reaction, a robust and widely used method for the preparation of arylboronic acids. The process involves a halogen-metal exchange reaction between the aryl bromide and an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperature to form an aryllithium intermediate. This highly reactive species is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the desired boronic acid.

Figure 2: Reaction mechanism for the lithiation-borylation synthesis of the target boronic acid.

Experimental Protocol: Lithiation-Borylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-4-fluoro-3-methoxy-5-(trifluoromethyl)benzene | 273.02 | 10.0 g | 0.0366 |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 16.1 mL | 0.0403 |

| Triisopropyl borate | 188.08 | 8.28 g (9.74 mL) | 0.0440 |

| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |

| 2 M Hydrochloric acid (HCl) | - | ~50 mL | - |

| Diethyl ether | - | 100 mL | - |

| Hexanes | - | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-fluoro-3-methoxy-5-(trifluoromethyl)benzene (10.0 g, 0.0366 mol) and anhydrous tetrahydrofuran (150 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (16.1 mL of a 2.5 M solution in hexanes, 0.0403 mol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

To the aryllithium solution, add triisopropyl borate (8.28 g, 0.0440 mol) dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a mixture of diethyl ether and hexanes to afford this compound as a white to off-white solid.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| 1-Bromo-4-fluoro-3-methoxy-5-(trifluoromethyl)benzene | C₈H₅BrF₄O | 273.02 | Colorless oil |

| This compound | C₈H₇BF₄O₃ | 237.95 | White solid |

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl compounds.[5] The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.[6]

Figure 3: General scheme for the application of the title compound in Suzuki-Miyaura coupling.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step synthetic route, involving a regioselective bromination followed by a lithiation-borylation reaction, is a robust and efficient method for the preparation of this valuable building block. The protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and organic synthesis to confidently produce and utilize this important compound in their drug discovery and development endeavors.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

-

Leonori, D.; Aggarwal, V. K. Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 2014 , 47 (10), 3174–3183. [Link]

-

Clary, J. W.; Rettenmaier, T. J.; Snelling, R.; Bryks, W.; Banwell, J.; Wipke, W. T.; Singaram, B. A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. The Journal of Organic Chemistry, 2011 , 76 (23), 9602–9610. [Link]

-

Organic Syntheses, 2004 , 81, 155. [Link]

-

Standard Lithiation–Borylation A user's guide. Aggarwal Group, University of Bristol. 2017 . [Link]

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes.

- Method for preparing 3, 5-difluoro-4-methyl phenylboronic acid.

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 2003 , 44 (43), 7719-7722. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 2018 , 23 (10), 2653. [Link]

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 2021 , 26(7), 2007. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

-

Diborane. NIST WebBook. [Link]

-

Diborane. CAS Common Chemistry. [Link]

Sources

- 1. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid, a specialized building block with significant potential in medicinal chemistry and materials science. Given the limited direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer a robust predictive and practical framework for its use.

Molecular Identity and Structural Characteristics

This compound is a polysubstituted aromatic boronic acid. Its structure is characterized by a phenyl ring bearing a boronic acid moiety, a fluorine atom, a methoxy group, and a trifluoromethyl group. This unique combination of substituents imparts a distinct electronic and steric profile, influencing its reactivity, stability, and intermolecular interactions.

| Property | Value | Source/Method |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 1701449-45-7 | Chemical Abstracts Service[1][2] |

| Molecular Formula | C₈H₇BF₄O₃ | Angene[1] |

| Molecular Weight | 253.95 g/mol | Calculated |

| Canonical SMILES | COB(C1=CC(=C(C=C1F)C(F)(F)F)OC)(O)O | |

| InChI Key | InChIKey=GUJYFCBXDUPORN-UHFFFAOYSA-N |

Diagram: Logical Relationship of Substituents and Core Structure

Caption: Interplay of the core and its substituents.

Estimated Physicochemical Properties

| Property | Estimated Value | Rationale and Comparative Insights |

| Melting Point | 260-275 °C | Based on the melting point of the closely related 4-fluoro-3-(trifluoromethyl)phenylboronic acid (267-269 °C). The addition of a methoxy group may slightly alter crystal packing and intermolecular forces. |

| Boiling Point | > 300 °C (decomposes) | Phenylboronic acids often decompose at or near their boiling points under atmospheric pressure. The estimated boiling point of 4-fluoro-3-(trifluoromethyl)phenylboronic acid is 268.7°C at 760 mmHg, suggesting a higher value for the methoxy-containing analog. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone, DMSO). Sparingly soluble in non-polar solvents (e.g., hexanes). Limited solubility in water. | Phenylboronic acids generally exhibit good solubility in polar organic solvents.[3][4][5][6][7] The presence of the trifluoromethyl group can enhance solubility in some organic media. Water solubility is expected to be low, a common characteristic of substituted phenylboronic acids.[5] |

| pKa | 7.0 - 8.0 | The pKa of unsubstituted phenylboronic acid is approximately 8.8.[8] Electron-withdrawing groups like fluorine and trifluoromethyl significantly increase the Lewis acidity of the boron center, thereby lowering the pKa.[8][9] For instance, 3,5-bis(trifluoromethyl)phenyl]boronic acid has a pKa of 7.2.[10] The electron-donating methoxy group will slightly counteract this effect. |

Synthesis and Purification

A plausible synthetic route to this compound, based on established methodologies for the preparation of polysubstituted phenylboronic acids, is outlined below. The key step involves a lithium-halogen exchange followed by borylation.

Diagram: Proposed Synthetic Workflow

Caption: Proposed synthesis of the target molecule.

Experimental Protocol: Synthesis

Materials:

-

1-Bromo-4-fluoro-3-methoxy-5-(trifluoromethyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Aqueous hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-4-fluoro-3-methoxy-5-(trifluoromethyl)benzene dissolved in anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronic ester.

-

Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the boronic acid protons. The aromatic region will likely display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy protons should appear as a singlet, and the boronic acid protons as a broad singlet that is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will provide information on all carbon environments. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: one for the fluorine atom on the phenyl ring and another for the trifluoromethyl group.

-

¹¹B NMR: The boron NMR spectrum will show a signal characteristic of a tri-coordinate boron atom in a boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Boronic Acid) | 3500-3200 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C-H (Methoxy) | 2950-2850 |

| C=C (Aromatic) | 1600-1450 |

| B-O Stretch | 1380-1310 |

| C-F Stretch | 1350-1120 |

| C-O Stretch | 1275-1200 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the boronic acid moiety.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[11] The electron-withdrawing fluorine and trifluoromethyl groups can influence the transmetalation step of the catalytic cycle.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Key components of the Suzuki-Miyaura reaction.

Applications in Drug Discovery and Materials Science

The presence of fluorine and a trifluoromethyl group can impart desirable properties to target molecules in drug discovery, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. In materials science, this compound can be used to synthesize novel polymers and organic electronic materials with tailored properties.

Handling, Storage, and Safety

Handling:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Protect from moisture, as boronic acids can dehydrate to form boroxines.

Safety:

-

Consult the Safety Data Sheet (SDS) for detailed hazard information and first-aid measures.

-

As with many substituted phenylboronic acids, this compound may cause skin, eye, and respiratory irritation.

Conclusion

This compound is a highly functionalized building block with significant potential for the synthesis of complex organic molecules. While direct experimental data for some of its physicochemical properties are limited, this guide provides a comprehensive framework based on the properties of analogous compounds and established chemical principles. The unique combination of its substituent groups makes it a promising candidate for applications in drug discovery and materials science, where fine-tuning of electronic and steric properties is crucial.

References

-

Angene. This compound. [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

-

Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Link]

- Adamczyk-Woźniak, A., Borys, K. M., Sporzyński, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2045.

-

ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]

-

National Center for Biotechnology Information. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

-

MDPI. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. [Link]

-

National Center for Biotechnology Information. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. [Link]

-

ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Link]

-

MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. [Link]

-

Wiley Online Library. (2019). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Angene. (n.d.). This compound | 1701449-45-7. [Link]

-

Acros Pharmatech. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenylboronic acid. [Link]

-

Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

-

AOBChem. (n.d.). 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid. [Link]

Sources

- 1. Angene - this compound | 1701449-45-7 | MFCD21332932 | AGN-PC-0WOBN8 [japan.angenechemical.com]

- 2. This compound | 1701449-45-7 [chemicalbook.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sites.pitt.edu [sites.pitt.edu]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid (CAS 1701449-45-7)

Prepared by: Gemini, Senior Application Scientist

Introduction: A Trifecta of Functionality for Advanced Synthesis

4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is a highly functionalized arylboronic acid that has emerged as a valuable building block for researchers in medicinal chemistry and materials science. Its strategic substitution pattern—featuring a trifluoromethyl group, a fluorine atom, and a methoxy group—offers a unique combination of steric and electronic properties. This guide provides an in-depth analysis of its synthesis, properties, and application, with a focus on its role as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. T[1]he additional presence of a fluorine and a methoxy group provides further points for modulating a molecule's physicochemical properties and can influence intramolecular interactions and binding conformations. Consequently, this boronic acid serves as a powerful tool for introducing this specific trifecta of functionalities into complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.

[2][3]### Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1701449-45-7 | |

| Molecular Formula | C₈H₇BF₄O₃ | |

| Molecular Weight | 237.95 g/mol | |

| Appearance | White to off-white solid | Generic |

| Purity | Typically ≥95% | |

| Solubility | Soluble in methanol, DMSO, THF, and other polar organic solvents | Inferred from related compounds |

| Melting Point | Data not publicly available; expected to be a high-melting solid | Inferred |

Spectroscopic Characterization: Deciphering the Structure

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily found, its NMR characteristics can be confidently predicted based on extensive data for structurally analogous compounds.

[1]* ¹H NMR: The spectrum would feature two aromatic protons, likely appearing as distinct singlets or narrowly coupled doublets in the downfield region (δ 7.0-8.0 ppm). The methoxy group would present as a sharp singlet around δ 3.9-4.1 ppm. The acidic protons of the boronic acid group (-B(OH)₂) would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

¹³C NMR: The spectrum would be characterized by distinct signals for the eight carbon atoms. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. Similarly, the carbons ortho and meta to the fluorine atom would exhibit splitting.

-

¹⁹F NMR: A key diagnostic tool, the ¹⁹F NMR spectrum would show two distinct resonances: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group, which would appear as a singlet.

Synthesis of the Reagent: A Strategic Approach

The synthesis of polysubstituted phenylboronic acids typically involves a directed ortho-metalation followed by borylation. A plausible and field-proven synthetic route to this compound starts from a readily available substituted aniline or phenol, followed by functional group interconversions and a final lithiation/borylation step.

Workflow for Synthesis

Caption: Plausible synthetic workflow for the target boronic acid.

Detailed Synthesis Protocol (Representative)

This protocol is based on established methodologies for similar compounds.

-

Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1-fluoro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours. The lithium is directed to the position between the fluorine and methoxy groups.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 equiv) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl), stirring vigorously until two clear phases are observed. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry in a non-polar solvent to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is in the palladium-catalyzed Suzuki-Miyaura coupling reaction to form C-C bonds. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance.

[4]#### Catalytic Cycle and Mechanistic Considerations

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

The electron-withdrawing nature of the trifluoromethyl and fluoro groups on the boronic acid can decrease the nucleophilicity of the aryl group. This may slow the rate-determining transmetalation step compared to electron-rich boronic acids. Consequently, the choice of a suitable palladium catalyst, ligand, and base is critical for achieving high yields.

Field-Proven Experimental Protocol

The following is a robust, general protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

-

Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst. A common and effective choice is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) at 2-5 mol%.

-

Solvent and Degassing: Add a degassed solvent system. A mixture of toluene, ethanol, and water (e.g., 4:1:1) or dioxane/water is often effective. Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.

Exemplary Applications in Synthesis

While specific published examples are sparse, this boronic acid is an ideal coupling partner for a variety of aryl and heteroaryl halides used in drug discovery programs.

| Aryl Halide Partner | Catalyst | Base | Solvent | Yield |

| 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Good to Excellent |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | Good |

| 5-Bromoindole (N-protected) | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | Good to Excellent |

| 3-Iodoquinoline | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | Moderate to Good |

| Note: Yields are representative expectations based on similar reactions and are highly dependent on specific reaction conditions. |

Handling and Safety

Organoboron compounds are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.

[2]* Handling: Handle in a well-ventilated fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be susceptible to dehydration to form boroxines, so protection from moisture is advisable for long-term storage.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized and powerful reagent for the introduction of a uniquely substituted phenyl moiety into target molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable asset for researchers engaged in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical development and materials science. Understanding its synthesis, reactivity, and proper handling allows scientists to effectively leverage its unique properties to accelerate their research and development efforts.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025). Suzuki-Miyaura Coupling Reagents: Why 3-(Trifluoromethyl)phenylboronic Acid is a Top Choice for Synthesis.

- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ

- Apollo Scientific. This compound | 1701449-45-7.

- ChemicalBook. (2023). This compound | 1701449-45-7.

- Arctom. CAS NO. 1701449-45-7 | this compound.

- ESPI Metals.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Markowitz, S. D., et al. (2018). Preparation of pyrazolopyrimidine and quinoxaline derivatives for modulating short-chain dehydrogenase activity. WO 2018145080.

- BenchChem.

- Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- BoronPharm. 1701449-45-7 | this compound.

- BLDpharm. 2096339-99-8|(2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenyl)boronic acid.

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- UT Southwestern.

Sources

structure elucidation of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid

An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid

Introduction

This compound is a substituted arylboronic acid, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Their utility as key building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, necessitates a robust and unambiguous confirmation of their chemical structure.[1] The unique substitution pattern of this particular molecule, featuring a fluorine atom, a methoxy group, and a trifluoromethyl group on the phenyl ring, presents a valuable case study for the application of modern analytical techniques.

This guide provides a comprehensive, multi-technique approach to the complete . Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, demonstrating how data from various spectroscopic and analytical methods are integrated to build a self-validating structural hypothesis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of complex organic molecules.

Foundational Characterization: The Molecular Blueprint

Before delving into complex spectroscopic analysis, the foundational properties of the molecule must be established. These initial data points provide the fundamental constraints for all subsequent structural interpretations.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 1701449-45-7 | [2] |

| Molecular Formula | C₈H₇BF₄O₃ | [3] |

| Molecular Weight | 237.95 g/mol | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structure elucidation for organic compounds. The presence of four different NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B) in the target molecule allows for a highly detailed and cross-validated structural assignment. It is crucial to recognize that boronic acids can form cyclic, trimeric anhydrides known as boroxines, which can complicate spectra. Running samples in deuterated methanol (CD₃OD) or water (D₂O) can help break up these oligomers by solvent exchange, leading to cleaner, more interpretable spectra.[4]

Multi-Nuclear NMR Experimental Workflow

The logical flow of NMR experiments is designed to build the structural picture from the proton framework to the complete heavy-atom skeleton and heteroatom placement.

Caption: Integrated workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

-

Expertise & Rationale: Proton NMR provides the initial scaffold. We expect to see signals for the two aromatic protons and the three methoxy protons. The chemical shifts and, critically, the coupling patterns (J-coupling) between these protons and the nearby fluorine atom are diagnostic.

-

Expected Data:

-

Aromatic Protons (2H): These will appear as two distinct signals in the aromatic region (approx. 7.0-8.0 ppm). Each signal will be split by the other proton and will also exhibit coupling to the fluorine atom and potentially the trifluoromethyl group, leading to complex multiplets (e.g., doublet of doublets or more complex patterns).

-

Methoxy Protons (3H): A sharp singlet is expected around 3.8-4.2 ppm, characteristic of a methoxy group attached to an aromatic ring.

-

Boronic Acid Protons (2H): The acidic protons of the B(OH)₂ group are typically broad and may exchange with residual water in the solvent, often appearing as a broad singlet or being absent entirely, especially in protic solvents like CD₃OD.

-

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD to minimize oligomerization) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer.

-

Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak. Integrate all signals.

¹⁹F NMR Spectroscopy

-

Expertise & Rationale: Given the presence of two distinct fluorine environments (Ar-F and -CF₃), ¹⁹F NMR is indispensable. This technique offers high sensitivity and a very wide range of chemical shifts, making it excellent for resolving signals from different fluorinated groups.[5][6]

-

Expected Data:

-

Trifluoromethyl Group (-CF₃): A singlet is expected in the range of -50 to -70 ppm.[5] This signal arises from the three equivalent fluorine atoms.

-

Aromatic Fluorine (Ar-F): A multiplet is expected at a more shielded position (more negative ppm value) compared to the CF₃ group. This signal will likely be split by the adjacent aromatic protons.

-

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Tune the spectrometer to the ¹⁹F frequency. A common reference standard is trifluorotoluene.

-

Acquisition: Acquire a 1D fluorine spectrum. Proton decoupling (¹⁹F{¹H}) can be used to simplify the multiplets and confirm H-F couplings.

-

Processing: Process the data similarly to the ¹H spectrum.

¹³C NMR Spectroscopy

-

Expertise & Rationale: Carbon NMR confirms the number of unique carbon environments and provides information about their hybridization and electronic environment. The key diagnostic feature will be the observation of C-F coupling, which provides definitive evidence for the proximity of carbon and fluorine atoms.

-

Expected Data:

-

Aromatic Carbons (6C): Six distinct signals are expected.

-

The carbon directly bonded to the boronic acid group (C-B) will appear at a specific chemical shift.

-

The carbon bonded to the fluorine (C-F) will appear as a large doublet due to one-bond ¹JCF coupling.

-

The carbon of the trifluoromethyl group (C-CF₃) will appear as a quartet due to one-bond ¹JCF coupling.

-

Other aromatic carbons will show smaller two- and three-bond couplings (²JCF, ³JCF).

-

-

Methoxy Carbon (1C): A single peak around 55-65 ppm is expected.

-

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A slightly more concentrated sample (~20-30 mg) may be needed compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans and a suitable relaxation delay are required.

-

Processing: Process the data as with other 1D spectra.

¹¹B NMR Spectroscopy

-

Expertise & Rationale: This experiment is a direct and definitive confirmation of the boronic acid functional group. ¹¹B is a quadrupolar nucleus, which often results in broad signals, but its chemical shift is highly diagnostic of the boron atom's coordination and hybridization state.[7][8]

-

Expected Data: A single, relatively broad signal is expected in the range of δ 18-35 ppm, which is characteristic of a trigonal planar (sp²-hybridized) arylboronic acid.[7]

Experimental Protocol: ¹¹B NMR

-

Sample Preparation: Use the same sample as for ¹H NMR. Crucially, a quartz NMR tube must be used to avoid the large, broad background signal from the borosilicate glass of standard NMR tubes.[7]

-

Instrument Setup: Tune the spectrometer to the ¹¹B frequency.

-

Acquisition: Acquire a 1D boron spectrum. Proton decoupling is generally not necessary.

-

Processing: Standard processing is applied.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

-

Expertise & Rationale: Mass spectrometry provides the exact molecular weight, which is a critical piece of evidence for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. The main challenge with boronic acids in MS is their propensity to dehydrate and form cyclic trimers (boroxines), which can complicate the spectrum.[9][10] Using gentle ionization techniques and optimized solvent systems is key to observing the monomeric species.

-

Expected Data:

-

Molecular Ion: In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 239.04 is expected. In negative-ion mode, the deprotonated molecule [M-H]⁻ at m/z 237.03 may be observed.

-

Isotopic Pattern: Boron has two main isotopes, ¹¹B (~80%) and ¹⁰B (~20%). This results in a characteristic M+1 peak that is approximately 25% of the intensity of the molecular ion peak from the ¹⁰B isotope, providing a clear signature for a boron-containing compound.

-

Boroxine Formation: A peak corresponding to the trimer minus water molecules might be observed at a much higher m/z.

-

Mass Spectrometry Analysis Workflow

Caption: A typical workflow for the LC-MS analysis of boronic acids.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a mixture of acetonitrile and water or methanol and water, often with a small amount of ammonium acetate to promote ionization.[9]

-

Instrumentation: Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: Employ a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid for positive mode or ammonium hydroxide for negative mode). The short run time helps minimize on-column degradation.

-

MS Acquisition: Acquire data in full-scan mode over a mass range of m/z 50-1000.

-

Data Analysis: Extract the mass spectrum for the chromatographic peak. Determine the accurate mass of the molecular ion and compare it to the theoretical mass for C₈H₇BF₄O₃. Analyze the isotopic pattern to confirm the presence of a single boron atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

-

Expertise & Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, we are looking for characteristic vibrations of the O-H bonds in the boronic acid, the aromatic ring, the C-O bond of the methoxy group, and the C-F bonds.

-

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 (broad) | O-H stretch | Boronic Acid B(OH)₂ |

| ~3100-3000 | Aromatic C-H stretch | Phenyl Ring |

| ~1600-1450 | C=C stretch | Phenyl Ring |

| ~1380-1310 | B-O stretch | Boronic Acid |

| ~1250-1000 | C-F stretch | Ar-F and CF₃ |

| ~1250-1200 | Asymmetric C-O-C stretch | Methoxy Group |

| ~1050-1000 | Symmetric C-O-C stretch | Methoxy Group |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the anvil to press the sample against the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added.

-

Data Analysis: The background is automatically subtracted. Label the major peaks and assign them to the corresponding functional group vibrations.

X-ray Crystallography: The Definitive 3D Structure

-

Expertise & Rationale: While the combination of NMR and MS provides overwhelming evidence for the 2D structure, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the molecule in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of boronic acids.[11][12]

-

Expected Findings:

X-ray Crystallography Workflow

Caption: High-level overview of the single-crystal X-ray diffraction process.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are essential.[14] This is typically achieved by slow evaporation of a saturated solution of the compound. A range of solvents (e.g., water, ethanol, acetone, or mixtures) should be screened.[15]

-

Crystal Selection and Mounting: A suitable crystal (well-formed, clear, ~0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion. X-ray diffraction data are collected over a range of angles.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and then refined using least-squares procedures to generate the final atomic coordinates and structural parameters.

Conclusion: An Integrated and Self-Validating Approach

The complete and unambiguous is not achieved by any single technique but by the logical integration of complementary analytical data. NMR spectroscopy maps the covalent framework (C-H, C-C, C-F, C-B connectivity). Mass spectrometry confirms the elemental composition and molecular weight. IR spectroscopy provides a rapid check for the presence of key functional groups. Finally, X-ray crystallography offers the definitive and absolute 3D structure in the solid state. This multi-faceted, self-validating workflow ensures the highest level of scientific integrity and is essential for advancing research and development in fields that rely on structurally complex molecules.

References

-

Kubiak, R., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2033. Available at: [Link]

-

AOBChem (n.d.). 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid. AOBChem. Available at: [Link]

-

Wikipedia (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Therrien, J. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15007–15014. Available at: [Link]

-

Raman, N. V. V. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(12), 4069-4074. Available at: [Link]

-

Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. Available at: [Link]

-

Chemistry LibreTexts (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Angene (n.d.). This compound. Angene. Available at: [Link]

-

Raman, N. V. V. S., et al. (2012). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

-

Oxford Instruments (n.d.). NMR | Fluorine Spectroscopy. Oxford Instruments. Available at: [Link]

-

Dziadek, M., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 746. Available at: [Link]

-

Shriner, R. L., & Fuson, R. C. (n.d.). IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. Available at: [Link]

-

Reddit (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]

Sources

- 1. 4-(Trifluoromethyl)phenylboronic acid = 95.0 128796-39-4 [sigmaaldrich.com]

- 2. Angene - this compound | 1701449-45-7 | MFCD21332932 | AGN-PC-0WOBN8 [japan.angenechemical.com]

- 3. aobchem.com [aobchem.com]

- 4. reddit.com [reddit.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. mdpi.com [mdpi.com]

- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations | MDPI [mdpi.com]

A Comprehensive Technical Guide to 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic Acid: A Keystone Reagent in Modern Drug Discovery

This guide provides an in-depth technical overview of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid, a sophisticated building block increasingly pivotal in the landscape of pharmaceutical and materials science research. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, its strategic applications, and the underlying chemical principles that render it a valuable tool in organic synthesis.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted arylboronic acid, a class of compounds renowned for its versatility in carbon-carbon bond formation. Its unique trifunctional substitution pattern—comprising a fluoro, a methoxy, and a trifluoromethyl group—imparts a distinct electronic character that significantly influences its reactivity and application scope.

Molecular Formula and Weight

The fundamental chemical identity of this reagent is captured by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₇BF₄O₃ | [1] |

| Molecular Weight | 253.95 g/mol | Calculated |

| CAS Number | 1701449-45-7 | [1][2] |

The presence of the trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[3][4] This highly lipophilic moiety is instrumental in enhancing the metabolic stability of drug candidates by blocking potential sites of oxidation.[3][5] Furthermore, its strong electron-withdrawing nature can significantly modulate the acidity and binding affinity of a molecule.[3][6][7]

The Strategic Advantage in Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are most celebrated for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the synthesis of biaryl compounds.[8][9] this compound is an exemplary reagent in this context, offering a unique combination of electronic effects that can be leveraged for precise synthetic control.

The electron-withdrawing properties of the fluoro and trifluoromethyl groups enhance the electrophilicity of the boron atom, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. This often leads to higher reaction efficiency and yields.[8]

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing a substituted phenylboronic acid.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals, valued for its ability to enhance drug-like properties.[4][5][7] The incorporation of the 4-fluoro-3-methoxy-5-(trifluoromethyl)phenyl moiety into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.

Key Contributions in Drug Design:

-

Metabolic Stability: The robust carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, particularly by cytochrome P450 enzymes, leading to an increased in vivo half-life of the drug.[3]

-

Lipophilicity and Bioavailability: The lipophilic nature of the trifluoromethyl group can improve a molecule's ability to cross cell membranes, potentially enhancing its oral bioavailability.[5]

-

Binding Affinity: The steric bulk and unique electronic properties of the trifluoromethyl group can lead to more favorable interactions within the binding pocket of a biological target, thereby increasing the drug's potency.[3]

The logical impact of the trifluoromethyl group on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is visualized below.

Caption: Impact of the trifluoromethyl group on ADME properties.

Safety, Handling, and Storage

As with all laboratory reagents, proper handling and storage of this compound are paramount to ensure safety and maintain the integrity of the compound.

| Hazard Category | Precautionary Measures |

| Skin Irritation | Wear protective gloves and clothing. |

| Eye Irritation | Wear eye and face protection. |

| Respiratory Irritation | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area. |

Storage Recommendations:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Protect from moisture.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

The following protocol provides a representative, self-validating starting point for a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions for their specific substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 0.02 equiv)

-

Base (e.g., 2M aqueous Na₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Toluene or 1,4-Dioxane, 10 mL)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, this compound, and the palladium catalyst.

-

Add the solvent, followed by the aqueous base solution.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Conclusion

This compound stands out as a highly functionalized and versatile reagent for modern organic synthesis. Its unique electronic properties, largely dictated by the influential trifluoromethyl group, provide medicinal chemists with a powerful tool to enhance the druglikeness of novel therapeutic agents. A thorough understanding of its chemical behavior, particularly in Suzuki-Miyaura cross-coupling reactions, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

J. D. H. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2023 , 28(14), 5489. [Link]

-

Wikipedia. Trifluoromethyl group. [Link]

-

U.S. National Library of Medicine. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Angene. This compound | 1701449-45-7. [Link]

-

National Center for Biotechnology Information. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

Semantic Scholar. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

AOBChem. 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

National Center for Biotechnology Information. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

Sources

- 1. Angene - this compound | 1701449-45-7 | MFCD21332932 | AGN-PC-0WOBN8 [japan.angenechemical.com]

- 2. This compound | 1701449-45-7 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid: Properties, Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is a specialized organoboron compound that has emerged as a valuable reagent in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctionalized aromatic ring, featuring fluoro, methoxy, and trifluoromethyl groups, offers a combination of electronic and steric properties that make it an attractive building block for creating complex molecular architectures. The presence of the boronic acid moiety allows for its participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a Nobel Prize-winning method for the formation of carbon-carbon bonds.

This technical guide provides an in-depth overview of this compound, covering its commercial availability, physicochemical properties, key applications with a focus on synthetic utility, and essential safety and handling protocols.

Physicochemical Properties and Specifications

CAS Number: 1701449-45-7

Molecular Formula: C₈H₇BF₄O₃

Molecular Weight: 237.94 g/mol

While detailed experimental data for this specific compound is not extensively published in peer-reviewed literature, typical specifications from commercial suppliers indicate a purity of ≥95%. The compound is generally supplied as a solid.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams to bulk scale, to suit their research and development needs. Below is a summary of some of the key suppliers.

| Supplier | Purity | Additional Information |

| BoronPharm | ≥ 95% | Widely used in pharmaceutical research and organic synthesis. Available for bulk supply and custom synthesis.[1][2] |

| Angene | Not specified | Catalog number AGN-PC-0WOBN8. |

| BLDpharm | Not specified | - |

| ChemicalBook | Not specified | Provides general chemical information and supplier aggregation.[3] |

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the reactivity of the boronic acid and the properties of the resulting coupled products.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance. In this reaction, the organoboronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base.

The trifluoromethyl group in the target molecule can enhance the lipophilicity and metabolic stability of the final products, which is a highly desirable feature in drug design. The fluorine and methoxy groups offer additional points for molecular recognition and can modulate the electronic properties of the molecule.

Below is a generalized workflow for a typical Suzuki-Miyaura coupling reaction involving a substituted phenylboronic acid.

A Representative Experimental Protocol

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., Aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the solvent system via cannula.

-

Degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Spectroscopic Characterization

Detailed spectroscopic data for this specific compound is not widely published. However, for related (trifluoromethoxy)phenylboronic acids, the following characteristic signals in NMR spectra have been reported:

-

¹H NMR: Aromatic protons will appear in the aromatic region, with coupling patterns influenced by the substitution. The B(OH)₂ protons may appear as a broad singlet.

-

¹³C NMR: The carbon attached to the trifluoromethyl group will typically appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

Researchers should perform their own characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) to confirm the identity and purity of the compound.

Safety, Handling, and Storage

As with all organoboron compounds, proper safety precautions should be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not universally available, general guidelines for substituted phenylboronic acids apply.

Hazard Statements (General for related compounds):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Boronic acids can be sensitive to moisture and air.

-

In Case of Exposure:

Conclusion

This compound is a commercially available and valuable building block for organic synthesis. Its trifunctionalized aromatic core makes it a unique reagent for accessing novel chemical space, particularly in the fields of medicinal chemistry and materials science. While detailed published data on this specific compound is limited, its utility in Suzuki-Miyaura and other cross-coupling reactions can be inferred from the extensive literature on related boronic acids. As with any chemical reagent, it is imperative that researchers adhere to strict safety protocols during its handling and use.

References

-

BoronPharm. 1701449-45-7 | this compound. [Link]

-

Angene. This compound | 1701449-45-7 | MFCD21332932 | AGN-PC-0WOBN8. [Link]

-

BoronPharm. 1701449-45-7 | this compound. [Link]

-

Das, S., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 2003, 44(42), 7719-7722. [Link]

-

Gozdalik, J. T., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 2021, 26(7), 2007. [Link]

-

PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]

Sources

A-Z Guide to 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid: Stability, Storage, and Handling

Abstract

4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is a key building block in modern medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established, enabling the synthesis of complex molecular architectures.[1] However, the inherent chemical nature of the boronic acid functional group presents unique challenges regarding its stability and storage. This guide provides a comprehensive overview of the critical factors influencing the stability of this reagent, outlines field-proven protocols for its optimal storage and handling, and presents a systematic workflow for its stability assessment.

Introduction: Understanding the Molecule

This compound possesses a unique combination of substituents on the phenyl ring that modulate its reactivity and stability. The presence of a fluorine atom and a trifluoromethyl group, both strong electron-withdrawing groups, increases the Lewis acidity of the boron center.[2] This heightened acidity is beneficial for its reactivity in cross-coupling reactions but also renders the C-B bond more susceptible to certain degradation pathways. Conversely, the electron-donating methoxy group can influence the electronic properties of the aromatic system. Understanding this electronic interplay is crucial for predicting and mitigating potential stability issues.

The Primary Culprits of Degradation: Unraveling the Mechanisms

The stability of this compound is primarily threatened by two well-documented degradation pathways common to arylboronic acids: dehydration to form boroxines and oxidative decomposition.

Dehydration and Boroxine Formation

One of the most common transformations for boronic acids is the reversible, intermolecular dehydration to form a cyclic trimer known as a boroxine.[3] This process involves the condensation of three boronic acid molecules with the elimination of three water molecules.[4] While this is a reversible process, the equilibrium can be shifted towards the boroxine form under anhydrous or heated conditions.[5] The formation of boroxine can be problematic as it alters the stoichiometry of the reagent, potentially leading to inconsistent results in sensitive applications like high-throughput screening or GMP synthesis.

Mechanism of Boroxine Formation

Oxidative Decomposition

The carbon-boron bond in arylboronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol as a significant impurity.[6][7] This process can be mediated by various oxidants, including atmospheric oxygen, and can be accelerated by the presence of metal catalysts, light, and elevated temperatures. For this compound, this would result in the formation of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenol, an impurity that can complicate purification and potentially interfere with subsequent reactions.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and performance of this compound, adherence to strict storage and handling protocols is paramount. The following recommendations are based on established best practices for boronic acids.

| Parameter | Short-Term Storage (≤ 1 month) | Long-Term Storage (> 1 month) | Rationale |

| Temperature | 2-8 °C (Refrigerated) | -20 °C (Frozen) | Minimizes thermal degradation and slows the rate of dehydration and oxidation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[8] |

| Light | Amber vial or protection from light | Amber vial or protection from light | Prevents potential photolytic degradation pathways. |

| Moisture | Tightly sealed container with desiccant | Tightly sealed container with desiccant | Minimizes hydrolysis of boroxines back to the boronic acid and prevents clumping.[9] |

Step-by-Step Handling Procedure

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Perform all weighing and handling operations in a glove box or under a gentle stream of an inert gas like argon or nitrogen.

-

Minimize Exposure: Dispense the required amount of material quickly and efficiently to minimize its exposure to air and moisture.

-

Proper Sealing: After use, purge the headspace of the container with an inert gas before tightly resealing the cap. For added protection, wrap the cap with Parafilm®.

-

Return to Storage: Promptly return the container to the recommended storage conditions.

A Practical Guide to Stability Assessment

Regularly assessing the purity of this compound is a critical component of quality control. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive picture of the compound's integrity.

Experimental Workflow for Stability Monitoring

The following workflow outlines a systematic approach to monitor the stability of the boronic acid over time.

HPLC Method for Purity Assessment

High-Performance Liquid Chromatography is an excellent technique for quantifying the purity of boronic acids and detecting impurities.[10]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the boronic acid in a suitable solvent (e.g., acetonitrile/water).

NMR Spectroscopy for Structural Verification

¹H, ¹⁹F, and ¹¹B NMR spectroscopy are invaluable for confirming the structural integrity of the molecule and detecting the presence of boroxine.

-

¹H NMR: Will show the characteristic aromatic and methoxy signals. The boronic acid protons (-B(OH)₂) often appear as a broad singlet, which may exchange with D₂O.

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group and another for the fluorine atom on the ring should be observed. The appearance of new signals could indicate degradation.

-

¹¹B NMR: The boronic acid typically shows a broad signal around 28-30 ppm. The formation of boroxine will result in a sharper signal at a slightly different chemical shift (around 22-25 ppm). Comparing the integration of these signals can provide a quantitative measure of boroxine content.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. By understanding the primary degradation pathways of dehydration and oxidation, and by implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the long-term stability and reliability of this important synthetic building block. Regular analytical monitoring via HPLC and NMR provides a robust quality control system to validate its purity and performance.

References

-

ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. Retrieved from [Link]

-

Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions, 39(6), 1423–1431. Retrieved from [Link]

-